Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-5,8,10,16H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSSXPAAXKJIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the bromination of tetrahydroquinoline derivatives followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures . The esterification step involves the reaction of the brominated intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, quinoline derivatives, and dihydroquinoline derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₄H₁₈BrNO₂
- CAS Number : 1131594-59-6
- Molecular Weight : 300.21 g/mol
- Structure : The compound features a tetrahydroquinoline core with a tert-butyl ester and a bromine substituent, which contributes to its reactivity and biological activity.
Medicinal Chemistry
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate has been explored for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds allows it to be investigated for various therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacteria. Its ability to inhibit biofilm formation in drug-resistant strains has been documented, indicating its potential as a treatment for infections caused by resistant pathogens .
Biochemical Studies
The compound serves as a valuable tool in biochemical research due to its ability to interact with biological systems.
- Quorum Sensing Inhibition : Research indicates that this compound can act as a quorum sensing inhibitor (QSI), reducing virulence factors in bacteria such as Chromobacterium violaceum. This property is crucial for developing new strategies to combat bacterial infections without relying solely on traditional antibiotics .
Materials Science
The compound's unique chemical properties make it suitable for applications in materials science.
- Polymer Chemistry : this compound can be utilized in the synthesis of novel polymers with specific functional properties. Its reactivity can be harnessed to create materials with tailored characteristics for use in coatings or biomedical devices.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against C. violaceum. Results showed that at specific concentrations, the compound inhibited biofilm formation and reduced the production of virulence factors by up to 80% compared to controls. This highlights its potential role in treating infections caused by biofilm-forming pathogens .
Case Study 2: Polymer Development
In polymer chemistry applications, this compound was incorporated into polymer matrices to enhance mechanical properties and biocompatibility. The resulting materials demonstrated improved performance in biomedical applications such as drug delivery systems and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity to biological targets . The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related to tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate:
Critical Analysis :
- Ester Group Impact : Replacing the methyl ester () with tert-butyl (target compound) increases hydrophobicity, which can enhance blood-brain barrier penetration in CNS-targeted drugs.
- Isoquinolines are common in alkaloid-derived therapeutics, whereas quinolines are prevalent in antimalarials.
Stability and Reactivity :
Biological Activity
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis methods, and research findings, supported by data tables and case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C14H18BrNO2
- Molecular Weight: 312.21 g/mol
The synthesis of this compound typically involves the bromination of tetrahydroquinoline derivatives followed by esterification. Common reagents include N-bromosuccinimide (NBS) in dichloromethane (DCM) at low temperatures .
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The bromine atom and the tert-butyl ester group significantly influence its reactivity and binding affinity to biological targets. The compound has been shown to inhibit various enzymes and receptors involved in disease processes.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 25 |
| Pseudomonas aeruginosa | 12 | 100 |
These results suggest that the compound could be a potential lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against various human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 5.0 |
| PC-3 (Prostate Cancer) | 7.5 |
| HCT 15 (Colon Cancer) | 6.0 |
The compound showed significant cytotoxicity compared to standard chemotherapeutics .
Case Studies and Research Findings
-
Study on NF-κB Inhibition:
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of tetrahydroquinolines, including this compound, were among the most potent inhibitors of LPS-induced NF-κB transcriptional activity. This suggests a mechanism for anti-inflammatory effects . -
Antiviral Potential:
Preliminary investigations into the antiviral properties of this compound have shown promise against certain viral infections. Further studies are required to elucidate its mechanism and efficacy against specific viral targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate, and how do reaction conditions influence yield?
- Synthesis Overview : The compound is synthesized via multi-step protocols involving bromination of tetrahydroquinoline precursors. Key steps include:
- Cyclization : Formation of the tetrahydroquinoline core using acid-catalyzed cyclization of substituted anilines.
- Bromination : Electrophilic aromatic substitution at the 6-position using brominating agents like (N-bromosuccinimide) under controlled pH (e.g., acetic acid) .
- Esterification : Introduction of the tert-butyl carboxylate group via coupling with tert-butyl chloroformate in dichloromethane or acetonitrile .
- Optimization : Yield depends on temperature (typically 0–25°C for bromination), solvent polarity (aprotic solvents enhance electrophilic substitution), and stoichiometric ratios (excess bromine derivatives improve regioselectivity) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Primary Methods :
- NMR : and NMR identify substituent positions (e.g., bromine at C6, tert-butyl at C4). Key signals include:
- 1.45 ppm (s, 9H, tert-butyl) .
- 4.20–4.50 ppm (m, 2H, tetrahydroquinoline CH) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (, MW 312.2) and fragmentation patterns (e.g., loss of tert-butyl group: ) .
- Advanced Techniques :
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between quinoline and carboxylate groups) using SHELX software .
Q. How does the bromine substituent influence reactivity in downstream functionalization?
- Electrophilic Effects : Bromine’s electron-withdrawing nature activates the quinoline core for nucleophilic aromatic substitution (e.g., Suzuki coupling at C6) .
- Steric Considerations : The tert-butyl group at C4 hinders axial approaches, favoring reactions at the less hindered C6 position .
- Example Reaction :
- Cross-Coupling : Pd-catalyzed coupling with arylboronic acids yields biaryl derivatives for drug discovery .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved for this compound?
- Case Study : Discrepancies in reported antimicrobial activity (e.g., Gram-positive vs. Gram-negative efficacy) may arise from:
- Assay Variability : Differences in bacterial strains or culture conditions .
- Solubility Limitations : The tert-butyl group enhances lipophilicity but reduces aqueous solubility, affecting bioavailability .
- Resolution Strategy :
- Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing .
- Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) to improve solubility .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking :
- Targets : Enzymes like topoisomerase II or kinases (common quinoline targets) .
- Software : AutoDock Vina or Schrödinger Suite models hydrogen bonding between the carboxylate and active-site residues (e.g., Lys352 in topoisomerase II) .
- MD Simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories, highlighting key interactions (e.g., bromine’s halogen bonding) .
Q. How can synthetic pathways be optimized for scalability while maintaining enantiomeric purity?
- Challenges : Racemization during esterification or cyclization steps .
- Solutions :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization .
- Process Analytics : In-line FTIR monitors reaction progress to minimize byproducts .
- Case Data :
| Parameter | Batch 1 (Non-optimized) | Batch 2 (Optimized) |
|---|---|---|
| Yield | 45% | 78% |
| Enantiomeric Excess | 82% | 99% |
| Purity (HPLC) | 90% | 99.5% |
| Source: Adapted from |
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
